molecular formula C7H8F3N3O2 B13078017 Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13078017
M. Wt: 223.15 g/mol
InChI Key: HBWWXZSHQRWCFM-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is widely used in various fields, including organic synthesis, medicinal chemistry, and material science, due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The trifluoromethyl group and the ester functionality make it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 1783790-31-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H7F3N4O2
Molecular Weight195.14 g/mol
CAS Number1783790-31-7
StructureChemical Structure

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest, particularly in the G2/M phase, making it a candidate for anticancer therapies .
  • Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antibiofilm activities against certain pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Case Study : In vitro assays showed that this compound effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values ranging from low micromolar to submicromolar concentrations .
Cell LineIC50 (µM)Growth Inhibition (%)
HeLa0.0854.25
HepG20.1238.44

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed using LPS-stimulated macrophage models, showing significant inhibition of TNF-alpha release:

Concentration (mM)TNF-alpha Inhibition (%)
1097.7

This highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation.

Antimicrobial and Antibiofilm Activity

In a study assessing various pyrazole derivatives, this compound exhibited promising antibiofilm activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating biofilm-related infections .

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

methyl 5-amino-1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C7H8F3N3O2/c1-13-5(11)3(7(8,9)10)4(12-13)6(14)15-2/h11H2,1-2H3

InChI Key

HBWWXZSHQRWCFM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)C(F)(F)F)N

Origin of Product

United States

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